N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-23-10-12)15-6-3-8-24-15/h1-10,22H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMLKLXJWIRWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 310.4 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis reveals that substituents on the thiazole ring influence cytotoxicity.
Case Study: Thiazole Derivatives
A review highlighted several thiazole compounds with notable IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 |
The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance activity, indicating that similar modifications in this compound may also improve its anticancer efficacy .
Antibacterial Activity
The compound's thiazole structure is associated with antibacterial properties. Thiazoles have been reported to inhibit bacterial growth by disrupting cell wall synthesis and protein function.
Research Findings:
In vitro studies demonstrated that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.
Mechanism of Action:
The anti-inflammatory activity is often attributed to the inhibition of NF-kB pathway activation, which plays a critical role in inflammatory responses. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in animal models .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene and thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. Molecular docking studies suggest that these compounds may interact effectively with specific targets in cancer cells, enhancing their potential as therapeutic agents .
Antimicrobial Properties
The compound's structural motifs are associated with antimicrobial activity. Various thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and carboxamide groups in the structure may contribute to enhanced solubility and bioactivity, making them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Thiophene derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .
Biological Research
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the interaction of this compound with biological targets. These studies help elucidate the binding affinities and modes of action of the compound, providing insights into its potential therapeutic applications .
Structure–Activity Relationship (SAR)
The exploration of structure–activity relationships has been pivotal in optimizing the biological activity of thiophene derivatives. By modifying different parts of the molecule, researchers can enhance its efficacy against specific targets, paving the way for more potent therapeutic agents .
Material Science
Conductive Polymers
Thiophene-based compounds are also utilized in material science for their conductive properties. The incorporation of thiophene units into polymers can lead to materials with desirable electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Dyes and Sensors
The unique optical properties of thiophene derivatives make them suitable candidates for use as dyes and sensors. Their ability to absorb light at specific wavelengths allows for applications in dye-sensitized solar cells and sensor technologies that detect environmental pollutants or biological markers .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes N-alkylation reactions under basic conditions. For example:
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Reaction with methyl iodide : Forms N-methyl derivatives in DMF/K₂CO₃ at 60°C (2 hrs), achieving ~75% yield .
-
Impact : Alkylation reduces hydrogen-bonding capacity but increases lipophilicity, as demonstrated by increased logP values from 2.1 to 3.4 .
Table 1 : Alkylation outcomes
| Reagent | Conditions | Product | Yield (%) | Solubility (μg/mL) |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C | N-Methylcarboxamide derivative | 75 | 12 → 8 |
| C₂H₅Br | THF, NaH, RT | N-Ethylcarboxamide derivative | 68 | 12 → 6 |
Oxidation of Thiophene Moieties
Thiophene rings undergo selective oxidation:
-
With H₂O₂/CH₃COOH : Converts thiophene to thiophene-1-oxide at 0–5°C (4 hrs), confirmed by S=O stretching at 1040 cm⁻¹ in IR.
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With mCPBA : Forms sulfone derivatives quantitatively at RT (12 hrs).
Key Data :
Hydrolysis of the Carboxamide Bond
Acid- or base-mediated hydrolysis cleaves the amide bond:
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Acidic (6M HCl, reflux) : Yields benzo[d]thiazole-2-carboxylic acid (85%) and 2-amino-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol.
-
Basic (NaOH/EtOH, 80°C) : Forms carboxylate salt (92%).
Mechanistic Insight :
The electron-withdrawing benzothiazole ring accelerates hydrolysis rates by 1.5× compared to non-heterocyclic analogs.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration and sulfonation:
Reactivity Order :
Benzothiazole > Thiophene-2-yl > Thiophene-3-yl (DFT calculations show Fukui indices: f⁺ = 0.12 for benzothiazole C-5) .
Cycloaddition and Cross-Coupling Reactions
-
Diels-Alder : Thiophene acts as diene with maleic anhydride (110°C, 8 hrs), forming bicyclic adducts (55% yield).
-
Suzuki coupling : Thiophene-Br reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 90°C) to install aryl groups.
Table 2 : Catalytic reaction parameters
| Reaction Type | Catalyst | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Diels-Alder | None | 110 | 8 | 55 |
| Suzuki Coupling | Pd(PPh₃)₄ | 90 | 12 | 72 |
Coordination Chemistry
The compound acts as a polydentate ligand:
Q & A
Q. What are the standard synthetic routes for synthesizing benzo[d]thiazole-2-carboxamide derivatives, and what key reaction steps are involved?
Methodological Answer: The synthesis of benzothiazole carboxamides typically involves three critical steps:
Cyclization : Formation of the benzothiazole core via acid-catalyzed or base-mediated cyclization of thiourea precursors or thioamide intermediates .
Functionalization of Thiophene Rings : Introduction of thiophene substituents via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach thiophen-2-yl and thiophen-3-yl groups .
Amide Bond Formation : Coupling the benzothiazole core with hydroxyethyl-thiophene intermediates using carbodiimide reagents (e.g., EDC/HOBt) or oxalyl chloride-mediated activation .
Q. Example Workflow :
- Step 1 : Cyclize 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring.
- Step 2 : Perform Friedel-Crafts acylation on thiophene derivatives to introduce substituents.
- Step 3 : React the hydroxyethyl-thiophene intermediate with benzothiazole-2-carboxylic acid using DCC/DMAP in anhydrous DMF .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of thiophene substituents and amide linkage. For example, thiophen-2-yl protons appear as distinct doublets (δ 6.8–7.2 ppm), while the benzothiazole carbonyl resonates at ~168 ppm in 13C NMR .
- IR Spectroscopy : Validate amide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₅N₂O₂S₂: calculated 383.06) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the cyclization of benzothiazole intermediates?
Methodological Answer: Key optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. For example, ZnCl₂ in refluxing toluene increased yields from 50% to 78% in analogous benzothiazole syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during high-temperature steps .
- Temperature Control : Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .
Q. Table 1. Optimization of Cyclization Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| ZnCl₂ | Toluene | 110 | 78 | |
| None | DMF | 100 | 50 | |
| H₂SO₄ | EtOH | 80 | 65 |
Q. How can researchers resolve contradictions in reported biological activities of thiophene-containing benzothiazoles?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 29213) .
- Structural Nuances : Minor substituent changes (e.g., NO₂ vs. OCH₃) drastically alter activity. Compare analogues like 4c (73% yield, IC₅₀ = 12 µM) vs. 4d (62% yield, IC₅₀ = 45 µM) .
- Metabolic Stability : Assess plasma stability (e.g., half-life in mouse liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
Q. Table 2. Biological Activity of Selected Analogues
| Compound | Substituent | IC₅₀ (µM) | Activity | Reference |
|---|---|---|---|---|
| 4c | 3-Fluorophenyl | 12 | Anticancer | |
| 4d | 4-Fluorophenyl | 45 | Moderate activity | |
| 4g | 4-Chlorophenyl | 8 | Antimicrobial |
Q. What computational methods are recommended to predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial enzymes. Prioritize docking poses with hydrogen bonds to thiophene sulfur or benzothiazole NH .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. For example, a QSAR study on thiadiazoles achieved R² = 0.89 for antimicrobial activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
